4-bromo-N-(2-butoxyphenyl)benzamide
Description
4-Bromo-N-(2-butoxyphenyl)benzamide is a benzamide derivative characterized by a brominated benzoyl group attached to a 2-butoxyphenylamine moiety via an amide linkage. These analogues share core structural features but differ in substituents, which influence their physicochemical properties, crystal packing, and biological activities .
Properties
IUPAC Name |
4-bromo-N-(2-butoxyphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO2/c1-2-3-12-21-16-7-5-4-6-15(16)19-17(20)13-8-10-14(18)11-9-13/h4-11H,2-3,12H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APMKDYODDXASKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural and Crystallographic Comparisons
Table 1: Structural Parameters of Selected Benzamide Derivatives
*Dihedral angles between the central amide plane and aromatic rings.
†Two molecules (A and B) per asymmetric unit.
Key Observations :
- Substituent Effects on Planarity : The nitro group in 4-bromo-N-(2-nitrophenyl)benzamide introduces steric hindrance, resulting in two distinct molecules (A and B) in the asymmetric unit with dihedral angles of 73.97° and 25.42°, respectively . In contrast, the hydroxyl group in 4-bromo-N-(2-hydroxyphenyl)benzamide forms stronger O–H⋯O hydrogen bonds, stabilizing a single conformation with a dihedral angle of 73.97° between the amide plane and hydroxyphenyl ring .
- Crystal Packing: The nitro derivative exhibits triclinic packing with N–H⋯O and C–H⋯O interactions, while the hydroxyl analogue adopts monoclinic symmetry dominated by O–H⋯O bonds .
Spectroscopic Comparisons
Table 2: FT-IR Spectral Features of Benzamide Derivatives
Key Observations :
Key Observations :
- Substituent-Driven Activity : The 3,5-dimethoxyphenyl derivative (C9) demonstrates potent anticancer activity due to FGFR1 inhibition, attributed to electron-donating methoxy groups enhancing binding affinity . In contrast, the hydroxyl-substituted analogue shows broader antimicrobial effects .
- Hybrid Structures : TAS1553, a benzamide-sulfonamide hybrid, exhibits antitumor activity via ribonucleotide reductase inhibition, underscoring the impact of structural hybridization on target selectivity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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